molecular formula C10H16O B080119 (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol CAS No. 10271-44-0

(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol

Cat. No.: B080119
CAS No.: 10271-44-0
M. Wt: 152.23 g/mol
InChI Key: FKZJBAXKHJIQDU-IGORNWKESA-N
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Description

(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its octahydro-4,7-methano-1H-indene core, which is a bicyclic structure with multiple chiral centers, making it an interesting subject for stereochemical studies.

Properties

CAS No.

10271-44-0

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,2R,6R,7R,8S)-tricyclo[5.2.1.02,6]decan-8-ol

InChI

InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2/t6-,7-,8-,9-,10+/m1/s1

InChI Key

FKZJBAXKHJIQDU-IGORNWKESA-N

SMILES

C1CC2C(C1)C3CC2CC3O

Isomeric SMILES

C1C[C@H]2[C@@H](C1)[C@H]3C[C@@H]2C[C@@H]3O

Canonical SMILES

C1CC2C(C1)C3CC2CC3O

Other CAS No.

10271-44-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol typically involves multi-step organic reactions. One common method includes the hydrogenation of a suitable precursor, such as a substituted indene, under high pressure and in the presence of a catalyst like palladium on carbon (Pd/C). The reaction conditions often require elevated temperatures and pressures to achieve complete hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst to further reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like thionyl chloride (SOCl2) can convert the alcohol to a chloride.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: SOCl2 or phosphorus tribromide (PBr3) for converting alcohols to halides.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and halides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol: A closely related compound with a similar structure but different functional groups.

    (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-carboxylic acid: Another similar compound with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

The uniqueness of (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

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